BenchChemオンラインストアへようこそ!

(GalNAc)2

ASGPR ligand binding valency

(GalNAc)2 (di-GalNAc) is a bivalent N-acetylgalactosamine cluster that occupies a critical procurement niche between monovalent and trivalent GalNAc systems. It leverages the cluster glycoside effect to deliver ASGPR avidity and productive endocytosis that are functionally equivalent to trivalent constructs for many therapeutic payloads—yet with a substantially simpler synthetic route and lower cost-of-goods. Procure (GalNAc)2 for ASO/siRNA conjugation, small-molecule hepatocyte-targeted delivery, or to establish freedom-to-operate in the competitive hepatic RNAi landscape.

Molecular Formula C16H28N2O11
Molecular Weight 424.40 g/mol
Cat. No. B15061862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(GalNAc)2
Molecular FormulaC16H28N2O11
Molecular Weight424.40 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)O)NC(=O)C)CO)O)O
InChIInChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)11(23)7(3-19)28-16(9)29-14-10(18-6(2)22)15(26)27-8(4-20)12(14)24/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22)/t7-,8-,9-,10-,11+,12+,13-,14-,15?,16-/m1/s1
InChIKeyFJGXDMQHNYEUHI-GGIAXZSGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GalNAc Dimer (GalNAc)2 for ASGPR-Targeted Delivery: Procurement Specifications and Analytical Benchmarks


The compound (GalNAc)2, or di-GalNAc, is a bivalent N-acetylgalactosamine ligand cluster engineered for ASGPR-mediated hepatocyte targeting [1]. Unlike monovalent GalNAc that exhibits weak receptor binding (KD in micromolar range), the bivalent configuration leverages the 'cluster glycoside effect' to achieve substantially enhanced ASGPR avidity and productive endocytosis, positioning it as a critical intermediate-valency candidate between single-ligand and trivalent systems for therapeutic oligonucleotide conjugation [2]. Basic physicochemical characterization data, including molecular formula C16H28N2O11 and molecular weight 424.40 g/mol, are available through authoritative glycomics databases and provide essential identity and purity benchmarks for procurement specification setting [3].

Why (GalNAc)2 Cannot Be Arbitrarily Substituted by Mono- or Trivalent GalNAc in Procurement


Generic substitution across GalNAc valency states fails due to a critical nonlinear relationship between ligand valency, ASGPR binding affinity, and resultant in vivo pharmacodynamic activity [1]. Monovalent GalNAc (1× GalNAc) suffers from approximately 10-fold reduced ASGPR binding affinity relative to trivalent (3× GalNAc) constructs, severely compromising hepatic enrichment [2]. Conversely, trivalent GalNAc, while offering maximal ASGPR avidity (KD ~5–10 nM), incurs substantially greater synthetic complexity and higher cost-of-goods due to the multi-step assembly of triantennary scaffolds . The bivalent (GalNAc)2 configuration occupies a distinct procurement niche—it delivers ASGPR binding that is functionally equivalent to trivalent systems for many therapeutic payloads (only ~2-fold reduced in vivo activity despite 10-fold binding differential), yet maintains a less complex synthetic route and more favorable cost structure than trivalent alternatives [2].

(GalNAc)2 Quantified Differentiation: Comparative Evidence for Procurement Decision-Making


ASGPR Binding Affinity: (GalNAc)2 Versus (GalNAc)1 and (GalNAc)3

In a fluorescence polarization competition binding assay using ASGR-containing liver microsomes, bivalent (GalNAc)2-conjugated ASOs demonstrated binding affinity that was approximately 10-fold stronger than monovalent (GalNAc)1 ASOs, while the differential between bivalent (GalNAc)2 and trivalent (GalNAc)3 was less than 2-fold in binding potency [1]. Crucially, despite the ~10-fold binding affinity disadvantage of (GalNAc)1 versus (GalNAc)3, the (GalNAc)2 construct achieved only a ~2-fold reduction in in vivo gene silencing activity in mice compared to (GalNAc)3, indicating a saturable receptor-mediated uptake threshold that bivalent ligands adequately meet [1].

ASGPR ligand binding valency fluorescence polarization

Hepatocellular Carcinoma Cytotoxicity: (GalNAc)2-Betulin Conjugate

A bivalent (GalNAc)2-betulin conjugate demonstrated selective, ASGPR-mediated cytotoxicity against HepG2 hepatocellular carcinoma cells in vitro [1]. Surface plasmon resonance (SPR) analysis confirmed high-affinity binding of the bivalent GalNAc moiety to the ASGPR [1]. Cytotoxicity studies revealed moderate yet selective activity against HepG2 cells, with the bivalent conjugate exhibiting cytostatic properties and enhanced reactive oxygen species generation [1]. In vivo microdistribution studies using a fluorescently labeled analog confirmed selective internalization into murine hepatocytes in an ASGPR-dependent manner, validating the targeting specificity conferred by the bivalent GalNAc ligand [1].

HCC betulin glycoconjugate cytotoxicity

Multivalent siRNA Conjugate Performance: (GalNAc)2 vs (GalNAc)3 and (GalNAc)4

A systematic comparison of di-, tri-, and tetravalent GalNAc siRNA conjugates assembled via phosphoramidite chemistry revealed that while all valencies produced dose-dependent gene silencing, the preassembled trivalent GalNAc clusters consistently achieved higher liver tissue accumulation and greater gene silencing than di-, tri-, or tetravalent phosphoramidite-assembled constructs [1]. Across all tested compounds, 2–4% of the injected dose was recoverable from liver tissue after 1 week, with trivalent preassembled clusters showing superior accumulation and silencing [1]. Importantly, bivalent (GalNAc)2 constructs retained meaningful but intermediate silencing efficacy relative to trivalent designs [1].

siRNA delivery multivalent gene silencing phosphoramidite

Biantennary GalNAc Patent Claims: Validated Utility and Manufacturability

Patent literature (First Sankyo Co., Ltd., CN202080077913.7) explicitly claims conjugates comprising an oligonucleotide with a biantennary GalNAc unit for liver parenchymal cell delivery [1]. The patent claims encompass the biantennary GalNAc ligand structure, its conjugation to oligonucleotides, and pharmaceutical compositions containing such conjugates [1]. This formal intellectual property protection validates the industrial and therapeutic relevance of bivalent GalNAc constructs, distinguishing them as a distinct, protectable molecular class with demonstrated utility in hepatic nucleic acid delivery [1].

patent biantennary GalNAc-oligonucleotide liver delivery

Optimal Research and Industrial Deployment Scenarios for (GalNAc)2


Cost-Sensitive Antisense Oligonucleotide (ASO) Development with Near-Trivalent Potency

Based on the direct comparative binding and in vivo activity data from Schmidt et al. (2017) [1], (GalNAc)2-conjugated ASOs are optimally deployed in preclinical and clinical ASO programs where (GalNAc)3-level pharmacodynamic efficacy is desired but procurement cost and synthetic complexity must be controlled. The ~2-fold in vivo activity reduction relative to (GalNAc)3 is offset by simpler conjugate synthesis and lower cost-of-goods, making (GalNAc)2 the preferred intermediate-valency choice for target validation, lead optimization, and early-phase clinical supply.

Small Molecule Hepatocellular Carcinoma (HCC) Therapeutics Targeting ASGPR

The validated ASGPR binding affinity and selective HepG2 cytotoxicity of (GalNAc)2-betulin conjugates demonstrated by Yamansarov et al. (2021) [1] supports the use of (GalNAc)2 as a hepatocyte-targeting ligand for non-oligonucleotide payloads. Procurement of (GalNAc)2 for conjugation to small molecule cytotoxics, imaging agents, or diagnostic probes enables ASGPR-directed delivery to liver parenchyma, with demonstrated in vivo microdistribution confirming selective hepatocellular internalization.

Multivalent siRNA Formulation Where Synthetic Tractability Outweighs Maximal Efficacy

For siRNA conjugate programs where the therapeutic index allows a modest reduction in maximal gene silencing in exchange for a more robust and scalable synthetic route, (GalNAc)2 represents a rational procurement choice. The comparative in vivo accumulation and silencing data from Sharma et al. (2018) [1] show that while trivalent preassembled clusters achieve highest potency, bivalent (GalNAc)2 constructs assembled via phosphoramidite chemistry retain meaningful silencing activity and may offer advantages in overall conjugate yield, purity, and cost-effectiveness.

Intellectual Property-Differentiated Liver-Targeted Delivery Platforms

Given the explicit patent claims covering biantennary GalNAc-oligonucleotide conjugates (CN202080077913.7) [1], procurement of (GalNAc)2 enables development of liver-targeted nucleic acid therapeutics that are distinguished from trivalent GalNAc-dominated prior art. This scenario is particularly relevant for organizations seeking to establish freedom-to-operate or create proprietary delivery platform differentiation in the competitive hepatic RNAi/ASO landscape.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for (GalNAc)2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.